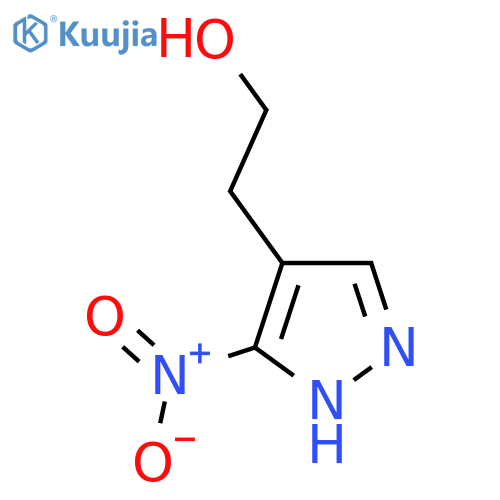

Cas no 2228720-93-0 (2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol)

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol

- 2228720-93-0

- EN300-1774624

-

- インチ: 1S/C5H7N3O3/c9-2-1-4-3-6-7-5(4)8(10)11/h3,9H,1-2H2,(H,6,7)

- InChIKey: MHLDGTMZNOFSQV-UHFFFAOYSA-N

- SMILES: OCCC1C=NNC=1[N+](=O)[O-]

計算された属性

- 精确分子量: 157.04874109g/mol

- 同位素质量: 157.04874109g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 146

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0

- トポロジー分子極性表面積: 94.7Ų

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774624-1.0g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 1g |

$1929.0 | 2023-06-03 | ||

| Enamine | EN300-1774624-0.05g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 0.05g |

$1620.0 | 2023-09-20 | ||

| Enamine | EN300-1774624-0.1g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 0.1g |

$1697.0 | 2023-09-20 | ||

| Enamine | EN300-1774624-5.0g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 5g |

$5594.0 | 2023-06-03 | ||

| Enamine | EN300-1774624-0.5g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 0.5g |

$1851.0 | 2023-09-20 | ||

| Enamine | EN300-1774624-10g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 10g |

$8295.0 | 2023-09-20 | ||

| Enamine | EN300-1774624-10.0g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 10g |

$8295.0 | 2023-06-03 | ||

| Enamine | EN300-1774624-5g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 5g |

$5594.0 | 2023-09-20 | ||

| Enamine | EN300-1774624-2.5g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 2.5g |

$3782.0 | 2023-09-20 | ||

| Enamine | EN300-1774624-0.25g |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

2228720-93-0 | 0.25g |

$1774.0 | 2023-09-20 |

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

2-(3-nitro-1H-pyrazol-4-yl)ethan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 2228720-93-0 and Product Name: 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol

The compound with the CAS number 2228720-93-0 and the product name 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a nitro group and a pyrazole moiety in its molecular structure suggests a rich chemical reactivity, making it a valuable scaffold for further derivatization and functionalization.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating pyrazole derivatives. Pyrazole-based structures are known for their versatility and have been extensively studied for their biological activities. The nitro group appended to the pyrazole ring in 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol introduces additional reactivity, enabling various chemical transformations that can be exploited for designing novel therapeutic agents. This compound’s potential lies in its ability to serve as a precursor for synthesizing more complex molecules with targeted biological functions.

One of the most compelling aspects of this compound is its potential role in the development of anti-inflammatory and anticancer agents. The nitro group is known to exhibit pharmacological properties that can modulate enzyme activity and signal transduction pathways. For instance, nitroaromatic compounds have been investigated for their ability to inhibit inflammatory responses by interacting with specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Similarly, pyrazole derivatives have shown promise in oncology research due to their ability to interfere with key cellular processes involved in cancer progression.

Recent studies have highlighted the importance of structural modifications in heterocyclic compounds to enhance their bioavailability and therapeutic efficacy. The ethan-1-ol moiety in 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol provides a hydroxyl group that can participate in hydrogen bonding interactions, potentially improving binding affinity to biological targets. This feature makes the compound an attractive candidate for further optimization through structure-based drug design approaches. Computational modeling and molecular dynamics simulations have been instrumental in predicting how this compound might interact with proteins and other biomolecules, providing insights into its mechanism of action.

The synthesis of 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the nitro group into the pyrazole ring typically involves nitration reactions, which must be carefully monitored to avoid over-nitration or decomposition. Advanced synthetic techniques, such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions, can be employed to achieve regioselective functionalization. These methods not only enhance the efficiency of synthesis but also minimize unwanted byproducts, ensuring a cleaner final product suitable for downstream applications.

In the context of drug discovery, 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol serves as a versatile building block for creating libraries of analogs. By systematically varying substituents on the pyrazole ring or introducing different functional groups at the ethanolic position, researchers can explore a wide spectrum of biological activities. High-throughput screening (HTS) techniques combined with quantitative structure–activity relationship (QSAR) modeling have been employed to identify lead compounds with enhanced potency and selectivity. Such approaches are essential for translating laboratory findings into viable candidates for clinical development.

The pharmacokinetic properties of 2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol are also critical factors to consider during drug development. Studies have shown that nitro-substituted compounds can exhibit variable metabolic stability depending on their structural environment. Understanding how this compound is metabolized by enzymes such as cytochrome P450 (CYP450) is crucial for predicting its bioavailability and potential side effects. Advances in metabolomics and proteomics have enabled researchers to profile drug metabolism at an unprecedented level of detail, providing valuable data for optimizing drug candidates like 2-(3-nitro-1H-pyrazol-4-ylenthanenols).

Furthermore, the environmental impact of pharmaceutical intermediates like 2228720_93_0 must be evaluated during development. Sustainable chemistry principles emphasize minimizing waste generation and using green solvents where possible. Recent innovations in synthetic methodologies have focused on developing catalytic processes that reduce energy consumption and hazardous waste production. These efforts align with global initiatives aimed at promoting sustainable practices across the pharmaceutical industry.

The future prospects for 2-(3-nitro-hetpyzolanols) are promising, given its unique structural features and potential therapeutic applications. Ongoing research is exploring new synthetic routes that improve scalability while maintaining high purity standards. Collaborative efforts between academia and industry are fostering innovation in drug discovery pipelines, leveraging interdisciplinary expertise to accelerate the translation of promising compounds into clinical trials.

In conclusion, 2228720_93_0 represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential biological activities. Its role as a precursor for developing novel therapeutic agents underscores its importance in ongoing research efforts within the chemical biology sector. As scientific understanding continues to evolve, compounds like 2-(3-nitro-hetpyzolanols) will remain at forefronts of innovation, driving progress toward more effective treatments for various diseases.

2228720-93-0 (2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol) Related Products

- 100519-34-4(Ethyl 4-acetoxybenzoylformate)

- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)

- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)

- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)

- 2138273-56-8(3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine)

- 1361527-65-2(6-(Perchlorophenyl)picolinonitrile)

- 1562-40-9(3-(2-chloroethanesulfonyl)propanamide)

- 5213-17-2(Benzoyl chloride, 4-fluoro-2-methoxy-)

- 1389572-02-4(N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)

- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)